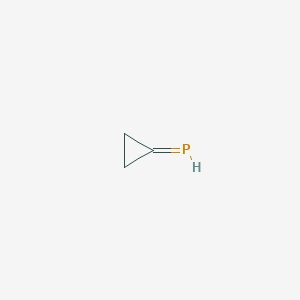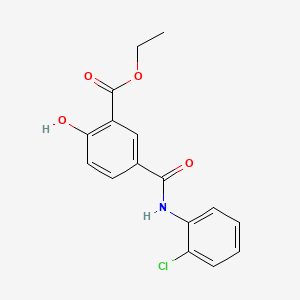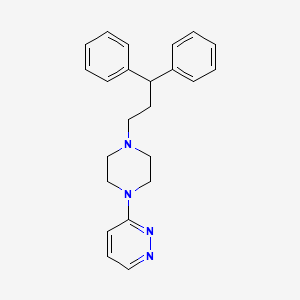
Piperazine, 1-(3,3-diphenylpropyl)-4-(3-pyridazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3,3-diphenylpropyl)-4-(3-pyridazinyl)- is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a piperazine ring substituted with a diphenylpropyl group and a pyridazinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate substituents under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Piperazine, 3,3-diphenylpropyl bromide, and 3-pyridazinyl chloride.
Reaction Conditions: The reaction usually takes place in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides.
Reduction: Reduction reactions can modify the substituents on the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where one substituent on the piperazine ring is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for their potential therapeutic effects, including as antipsychotic, antiemetic, and antihistamine agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors in the central nervous system. They can act as agonists or antagonists at various receptor sites, influencing the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. The specific molecular targets and pathways depend on the exact structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-(3,3-diphenylpropyl)-4-(2-pyridazinyl)-
- Piperazine, 1-(3,3-diphenylpropyl)-4-(4-pyridazinyl)-
Uniqueness
The uniqueness of Piperazine, 1-(3,3-diphenylpropyl)-4-(3-pyridazinyl)- lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. Compared to similar compounds, it may exhibit different binding affinities and efficacy at receptor sites, leading to distinct therapeutic effects.
Eigenschaften
CAS-Nummer |
36371-39-8 |
|---|---|
Molekularformel |
C23H26N4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
3-[4-(3,3-diphenylpropyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C23H26N4/c1-3-8-20(9-4-1)22(21-10-5-2-6-11-21)13-15-26-16-18-27(19-17-26)23-12-7-14-24-25-23/h1-12,14,22H,13,15-19H2 |
InChI-Schlüssel |
JJJJNMZRKHIJBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


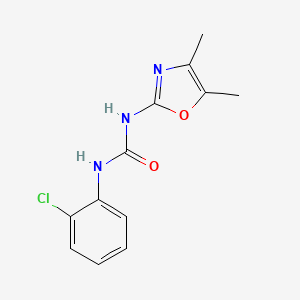

![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
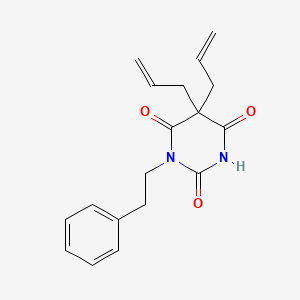

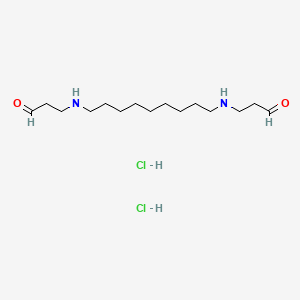
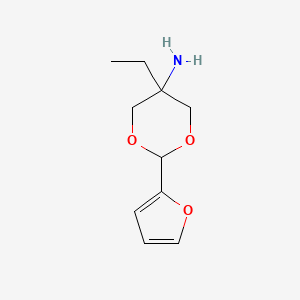
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)
![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)

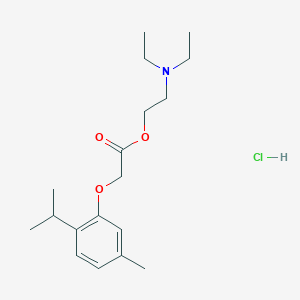
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
